

Comparing the efficacy of (S)-Sunvozertinib and mobocertinib for EGFR exon 20

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A Comparative Guide to the Efficacy of **(S)-Sunvozertinib** and Mobocertinib for EGFR Exon 20 Insertion-Positive Non-Small Cell Lung Cancer

This guide provides a detailed comparison of **(S)-Sunvozertinib** and Mobocertinib, two oral tyrosine kinase inhibitors (TKIs) developed for the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This mutation subtype is notoriously resistant to earlier generations of EGFR TKIs.[1][2] While both drugs have shown activity in this patient population, their clinical development has diverged, with Sunvozertinib receiving accelerated FDA approval and Mobocertinib being voluntarily withdrawn from the US market in 2023.[3]

Mechanism of Action

Both **(S)-Sunvozertinib** and Mobocertinib are irreversible TKIs designed to selectively target EGFR proteins with exon 20 insertion mutations over wild-type (WT) EGFR.[4][5][6] These mutations lead to a conformational change in the EGFR protein, resulting in its constant activation and subsequent uncontrolled downstream signaling that drives tumor growth and survival.[5][7]

The primary signaling cascades activated by the EGFR receptor include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for regulating cell proliferation, survival, and invasion.[5][8][9] By irreversibly binding to the ATP-binding pocket of the mutated EGFR kinase domain, both Sunvozertinib and Mobocertinib block its autophosphorylation and



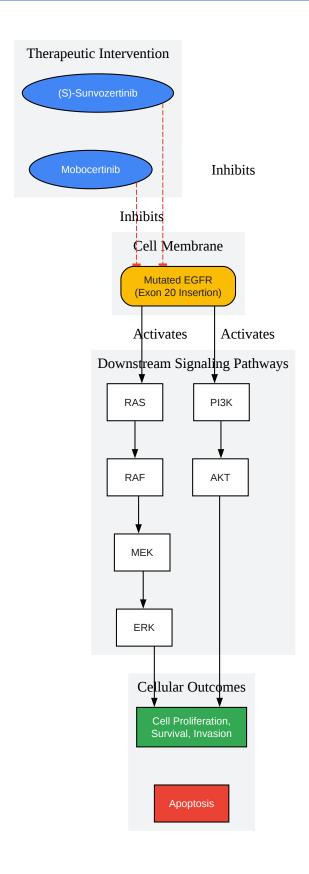




the activation of these key downstream pathways.[7][10] This inhibition ultimately leads to reduced tumor cell growth and increased programmed cell death (apoptosis).[5]

Sunvozertinib was designed to be a potent and selective inhibitor of EGFR exon 20 insertions with weak activity against wild-type EGFR.[11][12] Mobocertinib also inhibits EGFR exon 20 insertion mutations at concentrations lower than those required to inhibit wild-type EGFR, and has shown activity against other EGFR family members like HER2 and HER4.[4][13]





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Caption: EGFR Exon 20 Insertion Signaling Pathway and TKI Inhibition.



Data Presentation

The efficacy and safety of **(S)-Sunvozertinib** and Mobocertinib have been evaluated in key clinical trials. The data presented below is for patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease progressed on or after platinum-based chemotherapy.

Efficacy Comparison

Efficacy Endpoint	(S)-Sunvozertinib (WU- KONG1B)[3][14][15]	Mobocertinib (Phase 1/2 Trial)[4][16][17]
Dose	200 mg once daily	160 mg once daily
Objective Response Rate (ORR)	46% (per IRC)	28% (per IRC)
Duration of Response (DoR)	11.1 months (median)	17.5 months (median)
Progression-Free Survival (PFS)	8.4 months (median)	7.3 months (median)

Safety and Tolerability Comparison

Adverse Event Profile	(S)-Sunvozertinib (WU- KONG1B)[14]	Mobocertinib (Phase 1/2 Trial)[4][17]
Common Adverse Events (>20%)	Diarrhea, rash, increased creatine phosphokinase[3]	Diarrhea, rash, nausea, stomatitis, vomiting, decreased appetite, paronychia, fatigue, dry skin, musculoskeletal pain
Common Grade ≥3 Events	Diarrhea, increased blood creatinine phosphokinase, anemia, rash	Diarrhea, rash
Boxed Warnings	None specified in provided results	QTc prolongation and torsades de pointes

Experimental Protocols



(S)-Sunvozertinib: WU-KONG1B Trial

The approval of Sunvozertinib was based on the multinational, open-label, phase 2 WU-KONG1B trial (NCT03974022).[14][15]

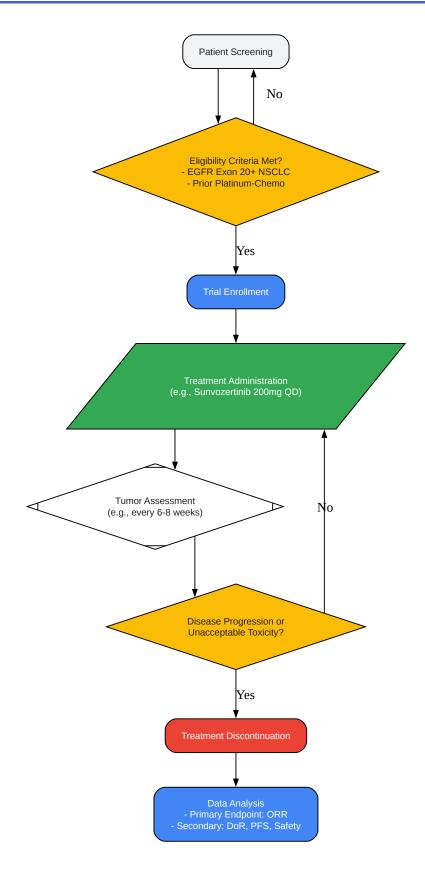
- Patient Population: The trial enrolled patients with locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations whose disease had progressed following platinum-based chemotherapy.[15][18] Patients with stable brain metastases were permitted.
 [15]
- Study Design: This was a dose-randomization study. Patients were initially randomized 1:1 to receive Sunvozertinib at either 200 mg or 300 mg orally once daily until disease progression or unacceptable toxicity.[14][18] The recommended and approved dose was determined to be 200 mg once daily.[3][14]
- Primary Endpoint: The primary endpoint was the confirmed objective response rate (ORR)
 as assessed by a blinded independent review committee (IRC).[18]

Mobocertinib: Phase 1/2 Trial (NCT02716116)

The accelerated approval for Mobocertinib was based on an international, non-randomized, open-label, multi-cohort phase 1/2 clinical trial.[4][16]

- Patient Population: The primary efficacy analysis population (the "PPP cohort") consisted of 114 patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease had progressed on or after platinum-based chemotherapy.[4][16]
- Study Design: The trial included dose-escalation and dose-expansion cohorts. The efficacy data for approval was based on patients who received Mobocertinib at a dose of 160 mg orally once daily.[16]
- Primary Endpoint: The primary endpoint for the PPP cohort was the confirmed ORR as assessed by an independent review committee (IRC).[16]





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Caption: Generalized Experimental Workflow for NSCLC Clinical Trials.



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